molecular formula C17H24N4O2 B14016759 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide CAS No. 47295-55-6

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide

Cat. No.: B14016759
CAS No.: 47295-55-6
M. Wt: 316.4 g/mol
InChI Key: FVNPLMZSNACTDL-UHFFFAOYSA-N
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Description

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide (referred to hereafter as Compound 21) is a peptidomimetic derivative featuring a central indole scaffold. Its molecular formula is C₂₃H₂₇N₄O₂, with a molecular weight of 391.21 g/mol (HR-MS: calcd. 391.2129, found 391.2135) . The compound is synthesized via amide coupling, starting from intermediate 14, and is isolated as a white powder with a high yield of 95% . Its structure includes:

  • A 1H-indol-3-yl group linked to a propanamide backbone.
  • A 4-methylpentanamide side chain.
  • A terminal primary amine group.

Properties

IUPAC Name

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-10(2)7-13(18)17(23)21-15(16(19)22)8-11-9-20-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,20H,7-8,18H2,1-2H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPLMZSNACTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317094
Record name 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47295-55-6
Record name NSC310774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

Peptide Synthesis Approach

The compound can be synthesized via classical peptide synthesis methods, employing protected amino acids and coupling strategies. A key approach involves:

  • Using protected amino acids such as N-Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) derivatives to control reactivity.
  • Sequential coupling of amino acid residues using carbodiimide or uronium salt-based coupling reagents.
  • Incorporation of the indole-containing amino acid derivative (e.g., tryptophan or its analogs) into the peptide chain.

A patent (EP3266792B1) describes peptide synthesis methods where amino acid active species are immobilized on a carrier and subsequently coupled and deprotected to build peptide chains. Crystallization steps are used to purify intermediates and final products, ensuring high purity of peptide compounds.

Multicomponent Reaction (MCR) Strategy: Ugi Reaction

A highly efficient method for synthesizing peptide-like compounds with complex side chains is the Ugi four-component reaction (Ugi-4CR) , which allows the rapid assembly of amides from:

  • An amine (in this case, ammonia or a primary amine),
  • An aldehyde or ketone,
  • An isocyanide,
  • A carboxylic acid or amino acid derivative.

This method is advantageous for synthesizing compounds like 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide because:

  • It enables the incorporation of the indole moiety via an indole-containing aldehyde or amino acid.
  • It allows the formation of the amide bond in a single step.
  • It is suitable for combinatorial synthesis and rapid library generation.

Research at the University of Groningen demonstrated that ammonia can be used as the nitrogen source in Ugi reactions to produce unsubstituted NH amides, which are closer to natural peptide bonds. However, the reaction conditions require optimization to avoid side reactions, including the choice of solvent (e.g., trifluoroethanol to suppress side reactions) and sterically demanding aldehydes to improve yields.

Example Synthesis via Ugi Reaction
Component Role Example for Target Compound
Amine Ammonia (NH3) Provides free amino group
Aldehyde Indole-3-aldehyde Provides indole moiety
Isocyanide Alkyl or aryl isocyanide Forms the amide bond
Carboxylic acid 4-methylpentanoic acid or protected amino acid Provides the side chain and carboxyl group

The Ugi reaction proceeds via imine formation between ammonia and aldehyde, addition of isocyanide, and subsequent acylation by the acid to yield the peptide-like product in moderate to good yields (50-90% depending on conditions).

Indole Derivative Functionalization

The indole moiety in the compound is critical for biological activity and must be introduced carefully. A reported method involves:

  • Starting from methyl 1H-indole-3-carboxylate or similar indole derivatives.
  • Performing N-1 alkylation using alkyl halides (e.g., isobutyl iodide) in the presence of a base like sodium hydride.
  • Subsequent Mannich reactions to introduce aminoalkyl substituents on the indole ring.
  • Final coupling with amino acid derivatives such as L-propargyl glycine to form the amide linkage.

This stepwise functionalization approach was used in the synthesis of SARS-CoV-2 protease inhibitors featuring indole scaffolds, which share structural similarity with the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Typical Yield Range (%)
Classical Peptide Synthesis Stepwise coupling of protected amino acids; use of coupling reagents High purity; well-established protocols Time-consuming; multiple steps 60-90
Ugi Four-Component Reaction One-pot reaction of amine, aldehyde, isocyanide, acid Rapid synthesis; combinatorial potential Side reactions with ammonia; requires optimization 50-85
Indole Derivative Functionalization N-alkylation and Mannich reaction on indole scaffold Enables specific indole substitution Multiple reaction steps; requires purification 70-80

Comprehensive Research Findings

  • The Ugi reaction with ammonia is a powerful method for synthesizing peptide-like compounds with free NH amide bonds, but the reaction requires careful choice of aldehydes and solvents to minimize side products.
  • The indole functionalization via N-alkylation and Mannich reactions provides a versatile route to introduce the indole moiety with aminoalkyl substituents, essential for biological activity.
  • Peptide synthesis methods remain a gold standard for purity and structural control but are less efficient for rapid synthesis of diverse analogs.
  • Patents and academic theses emphasize the combination of these methods, using MCRs for rapid assembly and classical peptide chemistry for refinement and scale-up.

Chemical Reactions Analysis

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors, influencing cellular pathways and biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions on the indole ring, modifications to the amide backbone, and side-chain alterations. Below is a detailed comparison:

Compound ID Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield (%) Rf (Hexane/EtOAc) Key Properties/Bioactivity References
Compound 21 4-methylpentanamide, primary amine C₂₃H₂₇N₄O₂ 391.21 95 0.35 (1:1) High polarity, protease inhibition potential
Compound 15 tert-Butylamino group C₂₉H₃₈N₄O₄ 506.29 95 0.47 (7:3) Lower polarity; enhanced stability
Compound 23 Biphenylmethyl substituent C₂₉H₃₈N₄O₄ 506.29 56 0.35 (1:1) Bulky aromatic group; reduced solubility
S-Bz-Trp-II Benzoyl group (S-configuration) C₁₉H₁₈N₃O₂ 320.37 56 N/A Chiral specificity; precursor for peptide synthesis
Anamorelin Piperidine-benzyl complex C₃₁H₄₂N₆O₃ 570.72 N/A N/A Ghrelin receptor agonist; anti-cachexia
Vapreotide Cyclic peptide with dual indole motifs C₅₇H₇₀N₁₂O₉S₂ 1131.38 N/A N/A Somatostatin receptor modulator

Research Findings and Implications

  • Adamantane Derivatives : The introduction of adamantane () enhances metabolic stability but reduces aqueous solubility, limiting bioavailability .
  • Fluorinated Analogs : Fluorine-substituted biphenyl derivatives () exhibit improved membrane permeability and binding affinity due to electronegativity and lipophilicity .
  • Therapeutic Trends : Peptidomimetics with indole cores are increasingly explored for antiviral and anticancer applications, leveraging their protease resistance and target specificity .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide is C14H20N4O2C_{14}H_{20}N_{4}O_{2}. Its structure features an indole moiety, which is known for various biological activities, particularly in the realm of neuropharmacology and oncology.

Research indicates that compounds with indole structures often interact with multiple biological pathways:

  • Serotonin Receptor Modulation : Indole derivatives are known to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and dopamine in the brain.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies have shown that derivatives similar to this compound exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance serotonergic activity.
  • Anti-inflammatory Properties : There is evidence that compounds containing the indole structure can reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some research suggests that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined various indole derivatives for their antidepressant properties. The results indicated that compounds similar to 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide showed significant reductions in depressive behaviors in rodent models compared to control groups .

Study 2: Anti-inflammatory Activity

Research conducted by the International Journal of Inflammation reported that an indole-based compound demonstrated a marked decrease in inflammatory markers in a murine model of arthritis. The study highlighted the potential for such compounds in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviorsJournal of Medicinal Chemistry
Anti-inflammatoryDecrease in inflammatory markersInternational Journal of Inflammation
NeuroprotectiveProtection against oxidative stressVarious studies

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